Stearidonic acid Stearidonic acid Stearidonic acid, also known as SDA or stearidonate, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Stearidonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Stearidonic acid has been detected in multiple biofluids, such as feces, blood, and urine. Within the cell, stearidonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Stearidonic acid participates in a number of enzymatic reactions. In particular, Stearidonic acid can be biosynthesized from Alpha-linolenic acid through the action of the enzyme fatty acid desaturase 2. In addition, Stearidonic acid can be converted into cis-8, 11, 14, 17-eicosatetraenoic acid; which is mediated by the enzyme elongation OF very long chain fatty acids protein 5. In humans, stearidonic acid is involved in the Alpha linolenic Acid and linoleic Acid metabolism pathway. Outside of the human body, stearidonic acid can be found in borage. This makes stearidonic acid a potential biomarker for the consumption of this food product.
All-cis-octadeca-6,9,12,15-tetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 6, 9, 12 and 15 (the all-cis-isomer). It has been isolated from Lithospermum officinale and fish oils. It has a role as a plant metabolite, a Daphnia galeata metabolite and a mouse metabolite. It is an omega-3 fatty acid, a long-chain fatty acid and an octadecatetraenoic acid. It is a conjugate acid of a (6Z,9Z,12Z,15Z)-octadecatetraenoate.
Brand Name: Vulcanchem
CAS No.: 20290-75-9
VCID: VC0140103
InChI: InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-
SMILES: CCC=CCC=CCC=CCC=CCCCCC(=O)O
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol

Stearidonic acid

CAS No.: 20290-75-9

Reference Standards

VCID: VC0140103

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

Stearidonic acid - 20290-75-9

CAS No. 20290-75-9
Product Name Stearidonic acid
Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
IUPAC Name (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid
Standard InChI InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-
Standard InChIKey JIWBIWFOSCKQMA-LTKCOYKYSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
SMILES CCC=CCC=CCC=CCC=CCCCCC(=O)O
Canonical SMILES CCC=CCC=CCC=CCC=CCCCCC(=O)O
Appearance Unit:25 mgSolvent:nonePurity:99%Physical liquid
Boiling Point 382.5±11.0 °C(Predicted)
Physical Description Liquid
Description Stearidonic acid, also known as SDA or stearidonate, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Stearidonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Stearidonic acid has been detected in multiple biofluids, such as feces, blood, and urine. Within the cell, stearidonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Stearidonic acid participates in a number of enzymatic reactions. In particular, Stearidonic acid can be biosynthesized from Alpha-linolenic acid through the action of the enzyme fatty acid desaturase 2. In addition, Stearidonic acid can be converted into cis-8, 11, 14, 17-eicosatetraenoic acid; which is mediated by the enzyme elongation OF very long chain fatty acids protein 5. In humans, stearidonic acid is involved in the Alpha linolenic Acid and linoleic Acid metabolism pathway. Outside of the human body, stearidonic acid can be found in borage. This makes stearidonic acid a potential biomarker for the consumption of this food product.
All-cis-octadeca-6,9,12,15-tetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 6, 9, 12 and 15 (the all-cis-isomer). It has been isolated from Lithospermum officinale and fish oils. It has a role as a plant metabolite, a Daphnia galeata metabolite and a mouse metabolite. It is an omega-3 fatty acid, a long-chain fatty acid and an octadecatetraenoic acid. It is a conjugate acid of a (6Z,9Z,12Z,15Z)-octadecatetraenoate.
Synonyms (6Z,9Z,12Z,15Z)-6,9,12,15-Octadecatetraenoic Acid; (6Z,9Z,12Z,15Z)-Octadecatetraenoic Acid; 6,9,12,15-cis-Octadecatetraenoic Acid; Moroctic Acid; all-cis-6,9,12,15-Octadecatetraenoic Acid; 6,9,12,15-Octadecatetraenoic Acid;
Reference 1. Baker EJ, Miles EA, Burdge GC, Yaqoob P, Calder PC. Metabolism and functional effects of plant-derived omega-3 fatty acids in humans. Prog Lipid Res. 2016 Oct;64:30-56. doi: 10.1016/j.plipres.2016.07.002. Epub 2016 Aug 3. PMID: 27496755.

2. Lee KR, Kim KH, Kim JB, Hong SB, Jeon I, Kim HU, Lee MH, Kim JK. High accumulation of γ-linolenic acid and Stearidonic acid in transgenic Perilla (Perilla frutescens var. frutescens) seeds. BMC Plant Biol. 2019 Apr 1;19(1):120. doi: 10.1186/s12870-019-1713-2. PMID: 30935415; PMCID: PMC6444538.

3. Lemke SL, Maki KC, Hughes G, Taylor ML, Krul ES, Goldstein DA, Su H, Rains TM, Mukherjea R. Consumption of stearidonic acid-rich oil in foods increases red blood cell eicosapentaenoic acid. J Acad Nutr Diet. 2013 Aug;113(8):1044-56. doi: 10.1016/j.jand.2013.04.020. PMID: 23885702.

4. Kim NH, Kim H, Choi N, Kim Y, Kim BH, Kim IH. Production of stearidonic acid-rich triacylglycerol via a two-step enzymatic esterification. Food Chem. 2019 Jan 1;270:332-337. doi: 10.1016/j.foodchem.2018.07.121. Epub 2018 Jul 18. PMID: 30174055.

5. Cardoso C, Martinho JP, Lopes PA, Martins S, Correia J, Afonso C, Alarcón FJ, González-Fernández MJ, Pinto RM, Prates JA, Bandarra NM, Guil-Guerrero JL. Stearidonic acid combined with alpha-linolenic acid improves lipemic and neurological markers in a rat model subject to a hypercaloric diet. Prostaglandins Leukot Essent Fatty Acids. 2018 Aug;135:137-146. doi: 10.1016/j.plefa.2018.07.010. Epub 2018 Jul 19. PMID: 30103925.
PubChem Compound 5312508
Last Modified Nov 11 2021
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